molecular formula C31H25N5O3S B392349 1-[4-(4-ETHYLPHENYL)-3'-(2-NITROPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

1-[4-(4-ETHYLPHENYL)-3'-(2-NITROPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

Cat. No.: B392349
M. Wt: 547.6g/mol
InChI Key: LYAGCMSDBQOZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-ethylphenyl)-3’-(2-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound with a unique spiro structure. This compound is part of the 1,3,4-thiadiazole family, known for its diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C31H25N5O3S

Molecular Weight

547.6g/mol

IUPAC Name

1-[4'-(4-ethylphenyl)-4-(2-nitrophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C31H25N5O3S/c1-3-22-17-19-23(20-18-22)29-25-13-7-8-14-26(25)31(34(32-29)24-11-5-4-6-12-24)35(33-30(40-31)21(2)37)27-15-9-10-16-28(27)36(38)39/h4-20H,3H2,1-2H3

InChI Key

LYAGCMSDBQOZDY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5[N+](=O)[O-])C6=CC=CC=C6

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(4-ethylphenyl)-3’-(2-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves multiple steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction conditions typically involve absolute ethanol and triethylamine as a base.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-ethylphenyl)-3’-(2-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-ethylphenyl)-3’-(2-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include other 1,3,4-thiadiazole derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. The unique spiro structure of 1-[4-(4-ethylphenyl)-3’-(2-nitrophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone contributes to its distinct chemical and biological properties.

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